molecular formula C20H25N5O2 B5559924 N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B5559924
M. Wt: 367.4 g/mol
InChI Key: AXCGMWBGRJAAJV-UHFFFAOYSA-N
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Description

N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared and used to react with N- and C-nucleophiles to give fused heterocyclic systems. This synthesis approach is relevant for creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others, which may have various applications in medicinal chemistry (Selič & Stanovnik, 1997).

  • Synthesis and Biological Activities of Pyrimidine-Based Cationic Amphiphiles : A study on pyrimidine-based cationic amphiphiles (PCAms) synthesized from biocompatible precursors like glycerol and glycine, which demonstrated significant anti-tubercular activities against multidrug-resistant strains of Mycobacterium tuberculosis (Singh et al., 2021).

  • Synthesis of Functionalized Allenamides : The study details the synthesis of highly functionalized allenamides through the Claisen rearrangement of N-Boc glycinates. These allenamides are useful for creating 3-pyrrolines, which are precursors for the synthesis of substituted pyrrolidines (Brioche, Meyer, & Cossy, 2013).

  • Isomerizations of N-(α-aminoalkyl)-1,2,4-triazoles : This research investigates the isomerization of N-(α-aminoalkyl)-1,2,4-triazoles in solution and the kinetic and thermodynamic parameters of these processes. Such studies are crucial for understanding the behavior of these compounds under different conditions (Katritzky et al., 1990).

  • Synthesis and Antimicrobial Activity of Some Triazole Derivatives : This study focused on synthesizing triazole derivatives with significant antibacterial and antifungal activities. Such compounds could have potential applications in developing new antimicrobial agents (Mishra et al., 2010).

  • Novel Glycine Transporter-1 (GlyT1) Inhibitor : Research on ASP2535, a novel GlyT1 inhibitor, suggests its potential for improving cognitive impairment in animal models of schizophrenia and Alzheimer's disease. Inhibition of GlyT1 can facilitate NMDA receptor function, which is crucial in treating these neurological disorders (Harada et al., 2012).

  • Room Temperature Cu-Catalyzed N-Arylation : This research offers an efficient approach for the N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating the formation of diverse N-arylation products. Such methodologies can be crucial in medicinal chemistry for the synthesis of complex molecules (Bhunia et al., 2022).

Properties

IUPAC Name

N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14(2)27-17-9-5-8-16-19(17)20(23-25(16)4)22-18(26)13-24(3)12-15-7-6-10-21-11-15/h5-11,14H,12-13H2,1-4H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGMWBGRJAAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CN(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.